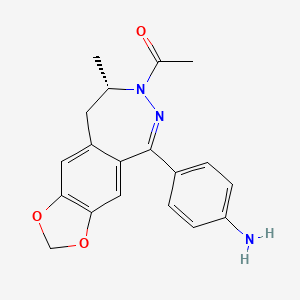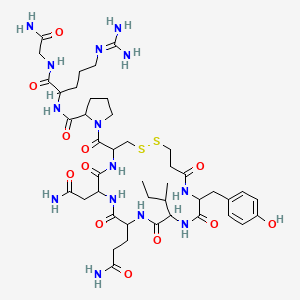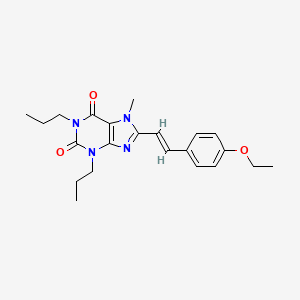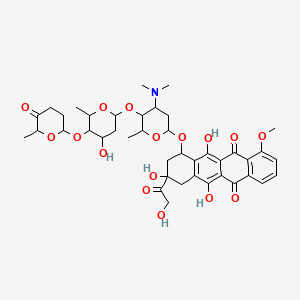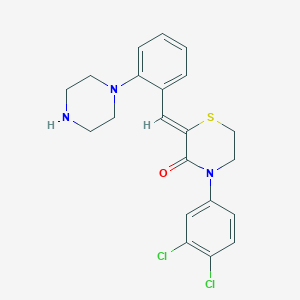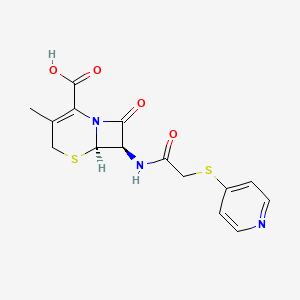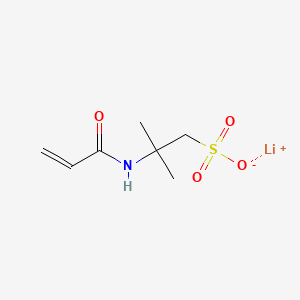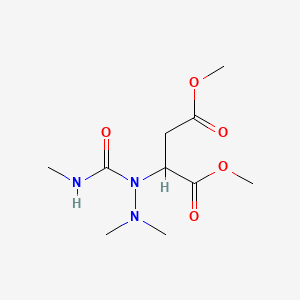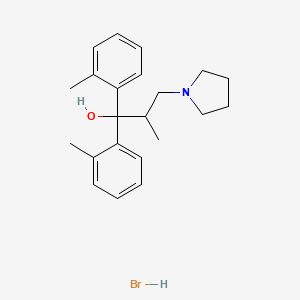
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide is a chemical compound with a complex structure. It is characterized by the presence of a pyrrolidine ring, a propanol group, and two o-tolyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide typically involves several steps. The synthetic routes and reaction conditions can vary, but a common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound.
Introduction of the Propanol Group: This step involves the addition of a propanol group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Attachment of the o-Tolyl Groups: The o-tolyl groups are introduced through a Friedel-Crafts alkylation reaction.
Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Análisis De Reacciones Químicas
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
1-Pyrrolidinepropanol, alpha,alpha-bis(o-tolyl)-beta-methyl-, hydrobromide can be compared with other similar compounds, such as:
1-Pyrrolidinepropanol, alpha,alpha-bis(p-tolyl)-beta-methyl-, hydrobromide: This compound has p-tolyl groups instead of o-tolyl groups, leading to different chemical properties.
1-Pyrrolidinepropanol, alpha,alpha-bis(m-tolyl)-beta-methyl-, hydrobromide: This compound has m-tolyl groups, which also result in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
102584-53-2 |
|---|---|
Fórmula molecular |
C22H30BrNO |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
2-methyl-1,1-bis(2-methylphenyl)-3-pyrrolidin-1-ylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C22H29NO.BrH/c1-17-10-4-6-12-20(17)22(24,21-13-7-5-11-18(21)2)19(3)16-23-14-8-9-15-23;/h4-7,10-13,19,24H,8-9,14-16H2,1-3H3;1H |
Clave InChI |
VVJLGVSSYUZIFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2C)(C(C)CN3CCCC3)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


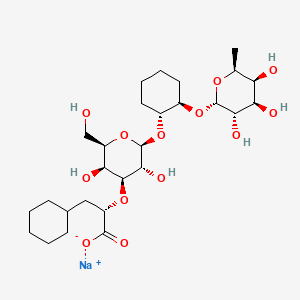
![3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol](/img/structure/B12773915.png)
